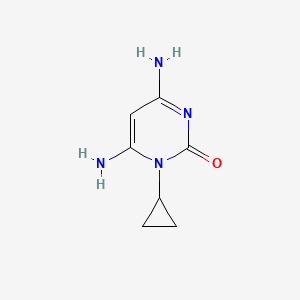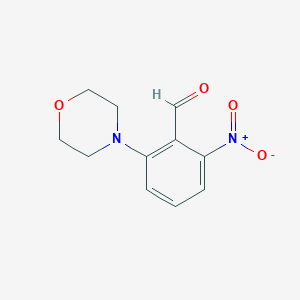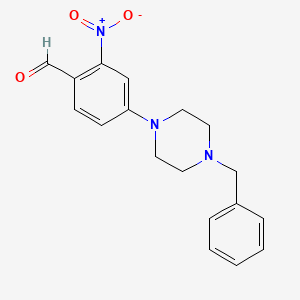
4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one
Vue d'ensemble
Description
4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one, also known as 4,6-DACP, is a versatile chemical compound with a wide range of applications in the scientific research field. It is a cyclic amine derivative of pyrimidine and is used as a building block for the synthesis of various compounds. 4,6-DACP has been studied extensively for its biochemical and physiological effects, as well as its applications in laboratory experiments.
Applications De Recherche Scientifique
Antiviral Activity :
- Compounds derived from 2,4-diamino-6-hydroxypyrimidine, a closely related compound, have shown inhibition of replication in various herpes viruses and retroviruses, including HIV-1 and HIV-2. The antiviral activity was particularly pronounced against retroviruses (Holý et al., 2002).
- Certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, notably against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Corrosion Inhibition :
- 2,4-Diamino-6-hydroxypyrimidine, similar in structure, has been investigated as a corrosion inhibitor for mild steel in acidic medium. It showed significant inhibition effectiveness, revealing potential applications in materials science (Yıldız, 2018).
Cytostatic Activity :
- Synthesis of 6-alkynyl-2,4-diaminopyrimidine derivatives demonstrated considerable cytostatic activity, suggesting potential in cancer research and therapy (Hocková et al., 2004).
Biochemical Research :
- DAHP, a 2,4-diamino-6-hydroxypyrimidine derivative, has been used to study the inhibition of GTP cyclohydrolase I, shedding light on the synthesis of tetrahydrobiopterin, a crucial cofactor in various enzymatic reactions (Xie et al., 1998).
Microbial Growth Inhibition :
- Studies on 2,4-diamino-6-hydroxypyrimidine derivatives have indicated their inhibitory action on the growth of various microorganisms, suggesting applications in antimicrobial research (Roy et al., 1961).
Enzymatic and Cellular Systems :
- New diaminopyrimidines and diaminopurines have shown potential as antifolates, important in the study of enzyme inhibitors and cell growth regulation (Kavai et al., 1975).
Propriétés
IUPAC Name |
4,6-diamino-1-cyclopropylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-3-6(9)11(4-1-2-4)7(12)10-5/h3-4H,1-2,9H2,(H2,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJMBKDHAOFGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC(=NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)
![Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1401995.png)
